molecular formula C9H10N4O B6174151 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1556731-30-6

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B6174151
CAS RN: 1556731-30-6
M. Wt: 190.2
InChI Key:
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Description

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 . It is also known by the English name Benzenamine, 5-methoxy-2-(1H-1,2,4-triazol-1-yl)- .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline consists of a benzene ring substituted with a methoxy group and a 1,2,4-triazol-1-yl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline are not detailed in the search results, it is known that triazole derivatives can participate in a variety of chemical reactions due to the presence of the triazole ring .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is 405.6±55.0 °C, and its predicted density is 1.32±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 2.26±0.12 .

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including compounds similar to 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline, was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, compounds like 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline may have potential for future research and development in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves the reaction of 5-methoxy-2-nitroaniline with sodium azide followed by reduction of the resulting 5-methoxy-2-azidoaniline with palladium on carbon in the presence of hydrogen gas. The resulting 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is then isolated through filtration and purification.", "Starting Materials": [ "5-methoxy-2-nitroaniline", "sodium azide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-nitroaniline in a mixture of water and ethanol.", "Step 2: Add sodium azide to the solution and stir at room temperature for several hours.", "Step 3: Filter the resulting 5-methoxy-2-azidoaniline and wash with water.", "Step 4: Add the 5-methoxy-2-azidoaniline to a reaction vessel containing palladium on carbon and hydrogen gas.", "Step 5: Heat the reaction mixture to 50-60°C and stir for several hours.", "Step 6: Filter the resulting 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline and wash with water.", "Step 7: Purify the compound through recrystallization or column chromatography." ] }

CAS RN

1556731-30-6

Product Name

5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline

Molecular Formula

C9H10N4O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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